This compound falls under the category of pyrrole derivatives, which are known for their diverse biological activities, including analgesic and anti-inflammatory effects. Pyrroles are five-membered aromatic heterocycles that often serve as scaffolds in medicinal chemistry due to their ability to interact with various biological targets. The specific compound in question has been synthesized and studied for its pharmacological properties, particularly in relation to cyclooxygenase-2 (COX-2) inhibition, a key target for non-steroidal anti-inflammatory drugs (NSAIDs) .
The synthesis of 1-(4-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole can be achieved through a multi-step process involving various chemical reactions. A notable method is the three-component reaction involving α-hydroxyketones, oxoacetonitriles, and anilines. The general procedure includes:
The molecular structure of 1-(4-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole can be described as follows:
The chemical reactivity of 1-(4-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole includes:
These reactions are crucial for further modifications that enhance the compound's biological activity or alter its pharmacokinetic properties .
The mechanism of action for 1-(4-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole primarily involves its interaction with COX-2 enzymes. By inhibiting COX-2, this compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.
The physical properties of 1-(4-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole include:
This compound has several notable applications in medicinal chemistry:
Pyrrole, a five-membered nitrogen-containing heterocycle, constitutes a privileged scaffold in medicinal chemistry due to its remarkable versatility in interacting with biological targets. Its electron-rich aromatic system facilitates π-π stacking interactions and hydrogen bonding, enabling high-affinity binding to diverse enzyme active sites and receptors. This inherent bioactivity is exemplified by numerous clinically significant agents, including the anti-tuberculosis drug BM212 and COX-2 selective inhibitors like the lead compound 1-(4-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole (CAS 189500-90-1) [3] [7]. Pyrrole derivatives exhibit a broad spectrum of pharmacological activities, ranging from anti-inflammatory and analgesic effects to antibacterial and anticancer actions, underpinned by their ability to modulate critical pathways such as cytokine signaling, enzyme inhibition (e.g., COX-2, YopH phosphatase), and protein-protein interactions [5] [7]. The scaffold’s synthetic tractability further allows for extensive structural diversification, enabling the fine-tuning of pharmacokinetic properties and target selectivity essential for drug development.
Table 1: Biologically Active Pyrrole-Based Pharmacophores
Compound Name | Core Structural Features | Primary Biological Activity | Source/Reference |
---|---|---|---|
BM212 | 1,5-Diaryl-3-methylpyrrole with imine | Antituberculosis | [7] |
BM521 | Diaryl pyrrole with carboxaldehyde | Antituberculosis | [7] |
1-(4-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole | 1,5-Diaryl-2-methylpyrrole with methylsulfonyl | COX-2 Inhibition / Anti-inflammatory | [1] [3] [7] |
(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-fluorobenzoate | Trifluoroethylideneamino fluorobenzoate conjugate | Yersinia YopH Phosphatase Inhibition | [5] |
The strategic incorporation of aryl substituents at the 1- and 5-positions of the pyrrole ring has proven pivotal in enhancing target affinity and metabolic stability. 1-(4-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole (Molecular Formula: C₁₈H₁₆FNO₂S; Molecular Weight: 329.39 g/mol) exemplifies this evolution [1] [3]. Its design integrates key pharmacophoric elements:
This configuration yields a planar, conjugated system (predicted density: 1.22±0.1 g/cm³) capable of optimal target engagement. Compared to earlier scaffolds like 1-(4-methylsulfonylphenyl)pyrroles lacking the fluorophenyl group, or 5-methyl-1-(p-tolyl) analogues (e.g., CAS 189500-96-7), the introduction of the 4-fluorophenyl at N1 and the methylsulfonylphenyl at C5 synergistically enhances COX-2 selectivity and potency [7]. The molecular weight (329.4 g/mol) and hydrogen bond acceptor count (3 atoms) align favorably with drug-likeness criteria.
Table 2: Structural and Physicochemical Comparison of Diaryl Pyrroles
Compound (CAS/Example) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Predicted Properties | |
---|---|---|---|---|---|
1-(4-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole (189500-90-1) | C₁₈H₁₆FNO₂S | 329.39 | 1: 4-Fluorophenyl; 2: Methyl; 5: 4-(Methylsulfonyl)phenyl | Density: 1.22±0.1 g/cm³; pKa: -7.08±0.70; XLogP3: ~3.7 [1] [3] | |
2-Methyl-5-(4-(methylsulfonyl)phenyl)-1-(p-tolyl)-1H-pyrrole (189500-96-7) | C₁₉H₁₉NO₂S | 325.42 | 1: p-Tolyl; 2: Methyl; 5: 4-(Methylsulfonyl)phenyl | - | |
BM212 Framework Precursor (e.g., Pyrrole 15) | Varies | Varies | 1: Aryl; 3: Formyl/Cyano; 5: Aryl | Focus on antituberculosis activity | [7] |
2-(4-Fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole (189500-91-2) | C₁₈H₁₆FNO₂S | 329.4 | 1: 4-(Methylsulfonyl)phenyl; 2: 4-Fluorophenyl; 5: Methyl | Canonical SMILES: CC1=CC=C(N1C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=C(C=C3)F [3] |
The development of 1-(4-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole is intrinsically linked to the pursuit of selective cyclooxygenase-2 (COX-2) inhibitors as safer anti-inflammatory and analgesic agents. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, inflammatory) isoforms, leading to significant gastrointestinal toxicity. Diaryl heterocycles, particularly those featuring a central pyrrole ring flanked by para-substituted aryl groups, emerged as templates for achieving COX-2 selectivity [3] [6] [7].
The methylsulfonyl group (-SO₂CH₃) at the para position of the C5-phenyl ring is a hallmark of COX-2 selectivity. Crystallographic studies of related compounds reveal this group docks into the hydrophilic side pocket (Val523/Ser353/Arg513) unique to the COX-2 active site, forming critical hydrogen bonds and electrostatic interactions absent in COX-1 [3] [7]. The 4-fluorophenyl group at N1 occupies a hydrophobic region near Tyr385 and Phe518, further anchoring the molecule. The pyrrole core itself provides a rigid, planar spacer optimizing the spatial orientation of these aryl pharmacophores.
Synthetic accessibility supports its therapeutic potential. A highly efficient route utilizes a three-component reaction between 2-hydroxy-1-[4-(methylsulfonyl)phenyl]ethan-1-one, 3-oxobutanenitrile, and 4-fluoroaniline, catalyzed by acetic acid in ethanol at 70°C, yielding the target pyrrole in a concise 53% yield [7]. This method offers significant advantages over earlier multi-step syntheses:
The presence of a modifiable cyano group (-CN) in some analogues (e.g., 1a synthesized via this route) provides a synthetic handle for further derivatization into amides, carboxylic acids, or aldehydes, facilitating SAR exploration and prodrug development aimed at enhancing solubility or target affinity [7]. Patents highlight the scaffold's integration into diverse pharmacologically active structures targeting inflammation, pain, and beyond, confirming its foundational role in medicinal chemistry [6] [8].
Table 3: Key Synthetic Routes to COX-2 Inhibitory Pyrrole Scaffolds
Synthetic Method | Key Starting Materials/Reagents | Yield (%) | Advantages | Reference |
---|---|---|---|---|
Three-Component Condensation (AcOH/EtOH, 70°C) | 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]ethan-1-one, 3-Oxobutanenitrile, 4-Fluoroaniline | 53 | One-pot, concise, scalable, versatile for analogues | [7] |
Paal-Knorr Pyrrole Synthesis | 1,4-Dicarbonyl compounds + 4-Fluoroaniline | Varies (Often lower) | Classic method, but requires pre-formed 1,4-dicarbonyl | [3] |
Functional Group Manipulation of Pre-formed Pyrroles | e.g., Reduction of 3-Cyanopyrrole to Aldehyde (DIBAL-H, 93%) | High (93-95%) | Enables access to derivatives (e.g., BM212 via reductive amination) | [7] |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: